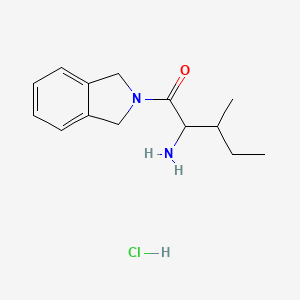
Ile-isoindoline hydrochloride salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ile-isoindoline hydrochloride salt is a chemical compound characterized by the presence of an isoindoline core structure. Isoindoline is a fully reduced member of the isoindole family, consisting of a fused benzopyrrole ring system. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoindoline derivatives, including Ile-isoindoline hydrochloride salt, can be achieved through various methods. One common approach involves a domino reaction using a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines (anilines, benzylamines, cycloalkylamines). This reaction typically occurs under hydrogenolysis conditions at room temperature .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and production scale.
Chemical Reactions Analysis
Types of Reactions: Ile-isoindoline hydrochloride salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindolinone derivatives.
Reduction: Reduction reactions can lead to the formation of fully reduced isoindoline structures.
Substitution: Substitution reactions involving nucleophiles or electrophiles can modify the isoindoline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various isoindoline derivatives, such as isoindolinones and substituted isoindolines .
Scientific Research Applications
Ile-isoindoline hydrochloride salt has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Isoindoline derivatives have shown promise as therapeutic agents for various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Ile-isoindoline hydrochloride salt involves its interaction with specific molecular targets and pathways. The compound can form covalent DNA adducts through metabolic reduction and cyclization, leading to DNA damage. This mechanism is believed to be responsible for its potential therapeutic effects .
Comparison with Similar Compounds
Isoindolinone: A related compound with an oxidized isoindoline core.
Indole: A structurally similar compound with a fused benzopyrrole ring system.
Phthalimide: An isoindoline derivative with additional oxygen atoms
Uniqueness: Ile-isoindoline hydrochloride salt is unique due to its specific structural features and reactivity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C14H21ClN2O |
|---|---|
Molecular Weight |
268.78 g/mol |
IUPAC Name |
2-amino-1-(1,3-dihydroisoindol-2-yl)-3-methylpentan-1-one;hydrochloride |
InChI |
InChI=1S/C14H20N2O.ClH/c1-3-10(2)13(15)14(17)16-8-11-6-4-5-7-12(11)9-16;/h4-7,10,13H,3,8-9,15H2,1-2H3;1H |
InChI Key |
WKUCMHGVDQUBMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)N1CC2=CC=CC=C2C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B12102518.png)
![1,3-Dihydrobenzo[c]thiophene-5-carbaldehyde 2,2-dioxide](/img/structure/B12102519.png)



![Naphthalen-2-yl(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)methanone](/img/structure/B12102546.png)
![7-[(E)-2-(6-tert-butyl-4-propan-2-ylidenepyran-2-yl)ethenyl]-3,3,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene](/img/structure/B12102547.png)


![6-[[3,5-Dihydroxy-2-methyl-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl)oxyoxan-4-yl]oxymethyl]oxane-2,3,4,5-tetrol](/img/structure/B12102565.png)

![3-[7-cyano-5-[2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propyl benzoate](/img/structure/B12102574.png)

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B12102589.png)
